

Practical Applications of FITC-GW3965 in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: FITC-GW3965

Cat. No.: B1198244

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For Researchers, Scientists, and Drug Development Professionals

Introduction

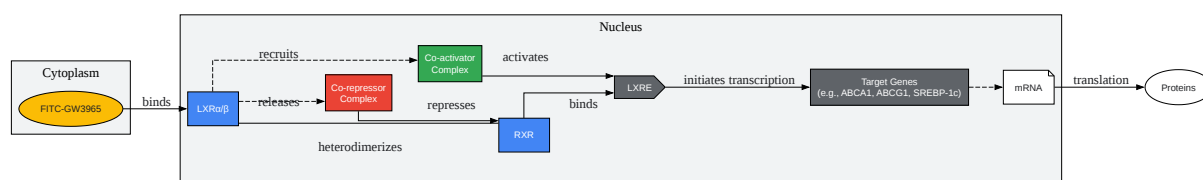
FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptors (LXRs), LXR α and LXR β . It is derived from the potent and selective LXR agonist GW3965 by covalently linking it to fluorescein isothiocyanate (FITC). This fluorescent tag allows for the direct visualization and quantification of the molecule's interaction with its target proteins and its behavior in cellular systems, making it a valuable tool in drug discovery for screening and characterizing novel LXR modulators.

The Liver X Receptors are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. As such, they are attractive therapeutic targets for a range of diseases, including atherosclerosis, neurodegenerative diseases, and cancer. **FITC-GW3965** serves as a high-affinity probe for these receptors, particularly LXR β , enabling the development of robust and sensitive assays for the identification of new drug candidates.

This document provides detailed application notes and protocols for the use of **FITC-GW3965** in key drug discovery applications, including Fluorescence Polarization assays for binding studies and cellular uptake and imaging techniques.

LXR Signaling Pathway

LXR activation by an agonist like GW3965 initiates a cascade of events leading to the regulation of target gene expression. The simplified canonical signaling pathway is depicted below.



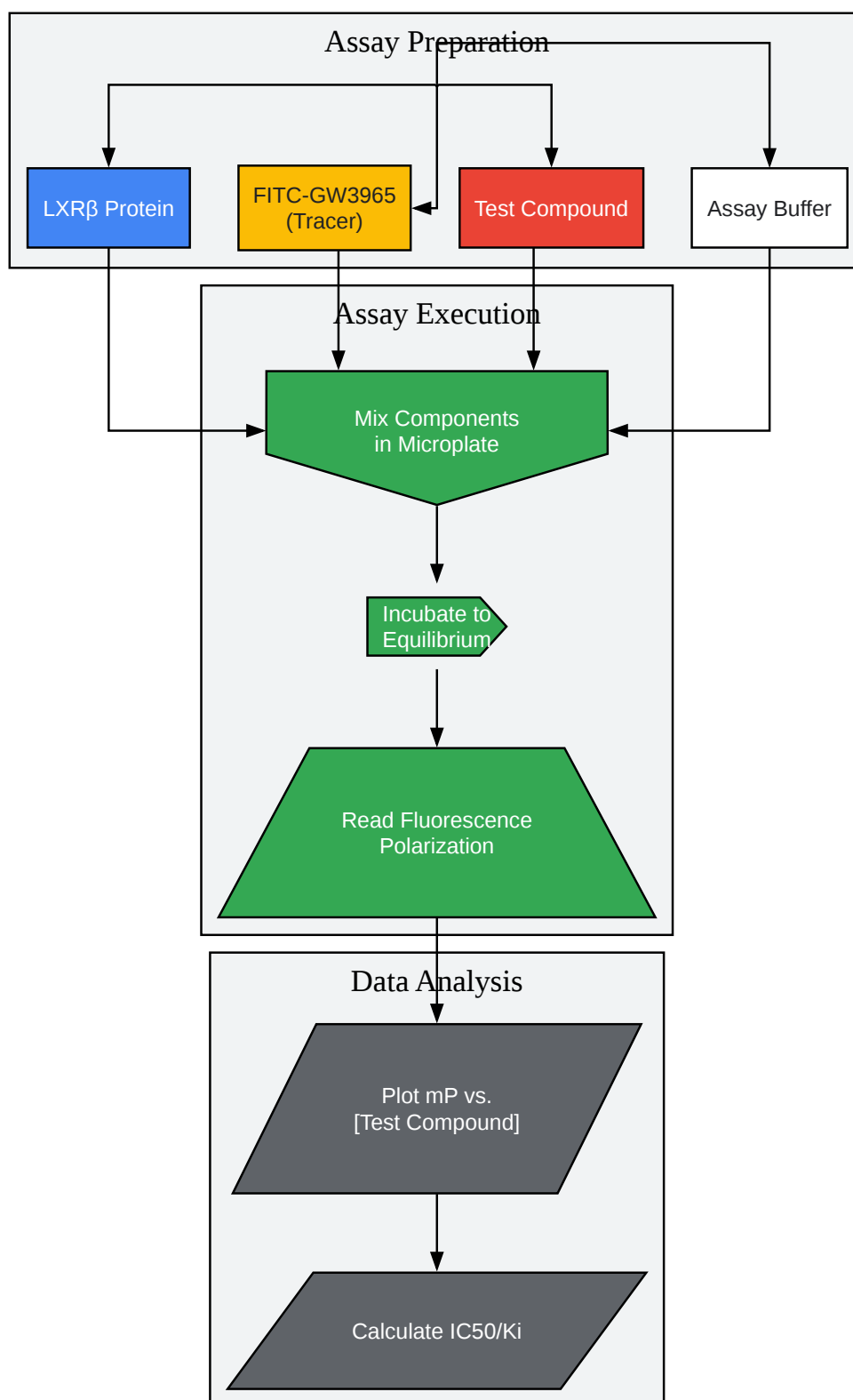
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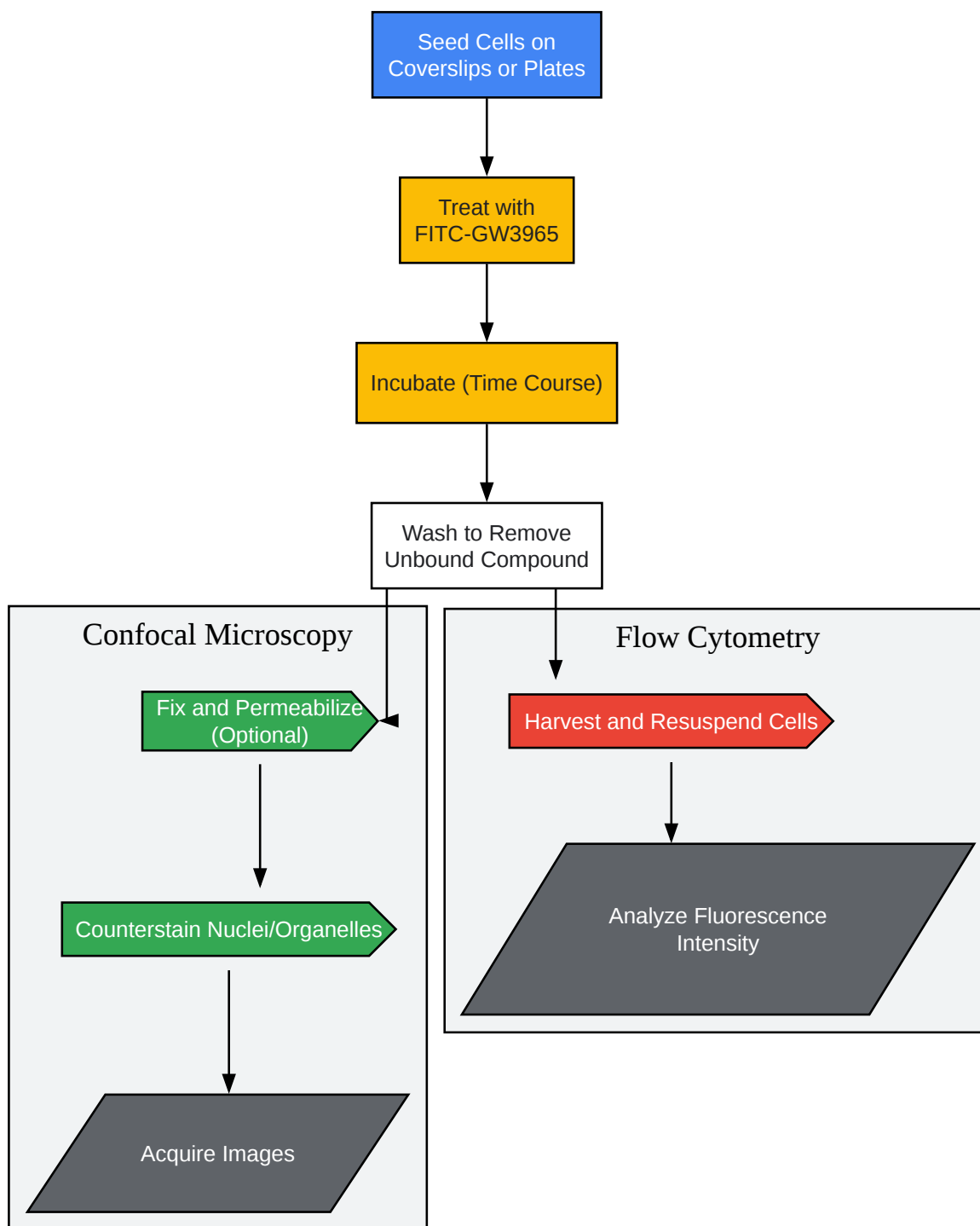
Caption: LXR/RXR signaling pathway activation by **FITC-GW3965**.

Application 1: High-Throughput Screening using Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, e.g., **FITC-GW3965**) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger, slower-moving molecule (e.g., the LXRβ protein), the tumbling rate of the tracer is significantly reduced, resulting in an increase in the polarization of the emitted light. This change in polarization can be used to determine the binding affinity of the tracer and to screen for compounds that compete for the same binding site.

Experimental Workflow: Fluorescence Polarization Competition Assay





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